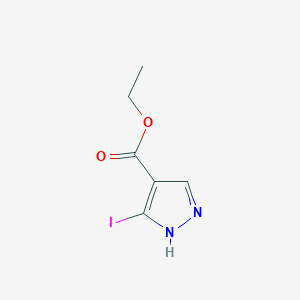

ethyl 3-iodo-1H-pyrazole-4-carboxylate

Description

Chemical Identity and Structural Features

Ethyl 3-iodo-1H-pyrazole-4-carboxylate possesses the molecular formula C₆H₇IN₂O₂ and exhibits a molecular weight of 266.04 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 827316-43-8, with an alternative registration number 811-534-6 documented in chemical databases. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, which precisely describes the substitution pattern on the pyrazole ring system.

The molecular structure features a five-membered pyrazole heterocycle containing two nitrogen atoms at positions 1 and 2. The iodine atom occupies position 3 of the pyrazole ring, while the ethyl carboxylate group is attached at position 4. The compound's simplified molecular-input line-entry system representation is CCOC(=O)C1=C(I)NN=C1, which provides a standardized format for computational chemistry applications. The International Chemical Identifier key GCZGLIKEVZAURZ-UHFFFAOYSA-N serves as a unique digital fingerprint for this molecular structure.

Physical characterization reveals that this compound typically appears as white to light yellow to yellow powder or crystals. The compound demonstrates a purity specification of 98 percent when obtained from commercial sources, indicating high synthetic quality control standards. Storage recommendations specify refrigeration conditions with protection from light exposure to maintain chemical stability.

Historical Context and Development

The development of this compound emerges from the broader historical context of pyrazole chemistry, which has experienced significant advancement since the late 20th century. The synthesis of iodinated pyrazole derivatives gained prominence as researchers recognized the exceptional utility of halogenated heterocycles in cross-coupling reactions. The compound's creation date in chemical databases traces back to 2010, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and synthetic refinement.

The synthetic methodology for producing this compound typically involves the iodination of ethyl 1H-pyrazole-4-carboxylate, a process that requires careful optimization of reaction conditions. Historical development of this synthetic approach builds upon established iodination protocols for heterocyclic compounds, incorporating modern oxidizing agents such as hydrogen peroxide or sodium hypochlorite under acidic conditions to achieve selective halogenation at the 3-position.

Research publications from 2010 demonstrate the strategic importance of iodinated pyrazole derivatives as entry points to new chemical entities. The development of efficient synthetic routes to this compound represents a culmination of decades of research into heterocyclic halogenation methods and their applications in pharmaceutical chemistry.

Significance in Organic and Medicinal Chemistry

This compound occupies a central position in contemporary organic synthesis due to its exceptional reactivity profile and synthetic accessibility. The compound serves as a crucial building block for constructing complex molecular architectures through various cross-coupling reactions, particularly Suzuki-Miyaura, Sonogashira, and Negishi coupling processes. These reactions exploit the high reactivity of the carbon-iodine bond, enabling the formation of carbon-carbon bonds with diverse coupling partners.

The significance of this compound in medicinal chemistry derives from its role as a versatile scaffold for pharmaceutical development. Pyrazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The strategic placement of the iodine substituent at position 3 provides a reactive handle for introducing various pharmacophoric groups through transition metal-catalyzed reactions.

Table 1: Key Chemical Properties of this compound

Research findings indicate that this compound demonstrates particular utility in the synthesis of 1-aryl-substituted pyrazole derivatives through nucleophilic substitution reactions. The compound's ester functionality provides additional synthetic versatility, allowing for hydrolysis to the corresponding carboxylic acid or reduction to alcohol derivatives, thereby expanding the range of accessible molecular targets.

The industrial significance of this compound is reflected in its commercial availability from multiple chemical suppliers worldwide, including specialized facilities in China, the United States, India, and Germany. This global distribution network ensures reliable access for research institutions and pharmaceutical companies engaged in drug discovery programs targeting pyrazole-containing therapeutics.

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 5-iodo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZGLIKEVZAURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670400 | |

| Record name | Ethyl 5-iodo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827316-43-8 | |

| Record name | Ethyl 5-iodo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-iodo-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Iodination of Pyrazole Precursors

Electrophilic Iodination : This method involves the reaction of a pyrazole precursor with an iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a catalyst or base to facilitate the iodination process.

Halogen-Lithium Exchange : Another approach is to perform a halogen-lithium exchange reaction on a halogenated pyrazole precursor, followed by reaction with an iodine source.

Esterification

The ethyl ester group in this compound can be introduced through esterification reactions. This typically involves reacting the carboxylic acid form of the pyrazole derivative with ethanol in the presence of an acid catalyst.

Reaction Conditions and Yields

The conditions for synthesizing this compound can vary significantly depending on the specific method used. Generally, reactions are performed under mild conditions to minimize side reactions and ensure high yields.

| Method | Conditions | Yield |

|---|---|---|

| Electrophilic Iodination | ICl or NIS, base, solvent (e.g., CH2Cl2), room temperature | 50-80% |

| Halogen-Lithium Exchange | n-BuLi or LDA, iodine source, solvent (e.g., THF), -78°C to room temperature | 60-90% |

| Esterification | Ethanol, acid catalyst (e.g., HCl), reflux | 80-95% |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-iodo-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions, along with bases like potassium carbonate and solvents such as DMF or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds .

Applications De Recherche Scientifique

Scientific Research Applications

Ethyl 3-iodo-1H-pyrazole-4-carboxylate is used in scientific research for synthesizing condensed pyrazoles and as an intermediate for pesticide synthesis. It is also used in structural analysis and ultrasonics in chemical synthesis.

Medicinal Chemistry

This compound has therapeutic potential as a pharmaceutical agent, particularly in cancer research. Pyrazole derivatives can act as selective androgen receptor modulators (SARMs) and are investigated for treating prostate cancer by modulating androgen receptor activity. This compound can serve as a precursor in synthesizing more complex SARM candidates.

Case Studies

- Study A: Demonstrated antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Study B: Showed anti-inflammatory effects by reducing TNF-alpha levels in macrophages.

- Study C: Reported anticancer activity with IC50 values between 10 µM and 20 µM against various cancer cell lines.

Agricultural Chemistry

Pyrazole derivatives possess insecticidal and fungicidal properties. this compound can be explored to develop new agrochemicals for pest control.

Comparative Analysis of Pyrazole Derivatives in Agriculture

| Compound Name | Activity Type | Target Organism |

|---|---|---|

| Ethyl 3-Iodo-Pyrazole | Insecticide | Aphids |

| Ethyl 5-Methyl-Pyrazole | Fungicide | Fungal Pathogens |

| Ethyl 3-Iodo-Pyrazole | Potential Insecticide | TBD |

Material Science

This compound can be utilized in synthesizing novel materials because of its unique structural features. Its functional groups allow for modifications that can lead to materials with specific properties, such as enhanced thermal stability or electrical conductivity. It can also be incorporated into polymer matrices to enhance their mechanical properties. Research is ongoing into its application in creating composite materials, focusing on improving durability and resistance to environmental factors.

Synthesis of Substituted-3-Iodo-1H-Pyrazole Derivatives

Mécanisme D'action

The mechanism of action of ethyl 3-iodo-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogenated Pyrazole Derivatives

Ethyl 5-Iodo-1H-Pyrazole-3-Carboxylate (CAS: 141998-77-8)

- Structure : Iodo substituent at position 5 instead of position 3.

- Applications : Less commonly reported in cross-coupling literature compared to the 3-iodo isomer .

Methyl 3-Iodo-1H-Pyrazole-4-Carboxylate (CAS: 1268684-41-8)

Table 1: Key Properties of Halogenated Pyrazole Derivatives

Functional Group Variants

Ethyl 3-Hydroxy-1H-Pyrazole-4-Carboxylate (CAS: 478968-48-8)

- Structure : Hydroxyl group replaces iodine at position 3.

- Reactivity: Lacks the iodine's electrophilic character, making it unsuitable for cross-coupling but useful as a hydrogen-bond donor in crystal engineering .

- Synthesis : Typically via hydrolysis of halogenated precursors .

Ethyl 3-Methoxy-1H-Pyrazole-4-Carboxylate

Hybrid Heterocyclic Derivatives

Ethyl 3-(4-Butyl-1H-1,2,3-Triazol-1-yl)-1H-Pyrazole-4-Carboxylate

- Structure : Triazole ring appended to the pyrazole core.

- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .

- Applications : Antimicrobial and anticancer research due to hybrid pharmacophores .

Ethyl 1-(4-Methoxyphenyl)-3-(4-Phenyl-1H-1,2,3-Triazol-1-yl)-1H-Pyrazole-4-Carboxylate

- Structure : Aryl and triazole substituents enhance π-π stacking interactions.

- Properties : Improved lipophilicity for membrane penetration in drug candidates .

Activité Biologique

Ethyl 3-iodo-1H-pyrazole-4-carboxylate (C6H7IN2O2) is a pyrazole derivative recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a five-membered heterocyclic structure containing nitrogen atoms, which contributes to its reactivity and biological properties. The compound is typically synthesized through the iodination of ethyl 1H-pyrazole-4-carboxylate using iodine under acidic conditions, often in the presence of oxidizing agents like hydrogen peroxide or sodium hypochlorite .

Biological Activity Overview

The biological activity of this compound has been explored across various domains, including antimicrobial and anticancer properties. The following sections detail specific activities and mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against a range of bacterial strains. For example, it has demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 32 to 128 μg/mL .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

| Klebsiella pneumoniae | 64 |

This compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 25 μM .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The proposed mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest and increased apoptosis .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

- Study on Antimicrobial Efficacy : A recent publication assessed the efficacy of this compound against multi-drug resistant strains. The study confirmed its potential as a lead compound in the development of new antibiotics .

- Anticancer Research : Another study explored its effects on human cancer cell lines, demonstrating significant growth inhibition and induction of apoptosis, suggesting further investigation for therapeutic applications in oncology .

Q & A

Basic: What synthetic strategies are effective for preparing ethyl 3-iodo-1H-pyrazole-4-carboxylate?

Answer:

A common approach involves iodination at the 3-position of the pyrazole ring. For example, nucleophilic substitution using iodine sources (e.g., KI or I₂) under mild acidic or basic conditions can introduce the iodine moiety. A typical protocol includes:

- Reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with iodine monochloride (ICl) in dichloromethane at 0°C, followed by quenching with sodium thiosulfate .

- Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the product, with yields ranging from 50–90% depending on substituents .

Key validation: Monitor reaction progress via TLC and confirm regioselectivity using ¹H NMR (characteristic singlet for the pyrazole C-H proton at δ 7.8–8.0 ppm) .

Advanced: How can researchers address low yields in the iodination step due to competing side reactions?

Answer:

Low yields often stem from oxidative side reactions or incomplete substitution. Mitigation strategies include:

- Temperature control : Conduct reactions at 0–5°C to suppress iodine-mediated oxidation of the pyrazole core .

- Catalytic additives : Use copper(I) iodide (5 mol%) to enhance iodination efficiency via a radical pathway .

- Solvent optimization : Polar aprotic solvents like DCM or DMF improve iodine solubility and reduce byproduct formation .

Data contradiction note: Some studies report higher yields with azido intermediates (e.g., ethyl 3-azido derivatives), but this requires careful handling due to azide toxicity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR : Look for the C4-ester proton (quartet at δ 4.3–4.4 ppm, J = 7.2 Hz) and C3-iodine deshielding effects (pyrazole C-H proton at δ ~8.0 ppm) .

- ¹³C NMR : Confirm the iodine substitution via C3 chemical shift (δ 105–110 ppm, typical for aryl iodides) .

- IR spectroscopy : Detect the ester carbonyl stretch at 1700–1710 cm⁻¹ and absence of NH stretches (indicative of tautomer suppression) .

- HRMS : Validate molecular weight (expected [M⁺] at m/z 295.98 for C₆H₇IN₂O₂) .

Advanced: How does tautomerism in the pyrazole ring impact structural analysis, and how can it be resolved?

Answer:

Pyrazole tautomerism (1H vs. 2H forms) can lead to ambiguous NMR signals . To resolve this:

- Deuterium exchange : Dissolve the compound in D₂O and observe disappearance of NH proton signals (δ 10–12 ppm) in ¹H NMR .

- X-ray crystallography : Definitive structural assignment via crystal packing analysis (e.g., hydrogen-bonding patterns between NH and ester groups) .

Contradiction alert: Some studies report stable 1H tautomers in non-polar solvents, while polar solvents favor 2H forms. Use consistent solvent systems for reproducibility .

Basic: What purification methods are optimal for isolating this compound?

Answer:

- Silica gel chromatography : Use gradients of cyclohexane/ethyl acetate (70:30 to 50:50) to separate iodinated products from unreacted starting materials .

- Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals (melting point ~85–90°C) .

Validation: Check purity via HPLC (C18 column, acetonitrile/water mobile phase, retention time ~6.5 min) .

Advanced: How can computational methods guide the design of derivatives for medicinal chemistry applications?

Answer:

- DFT calculations : Predict regioselectivity in further functionalization (e.g., Suzuki coupling at C5) by analyzing frontier molecular orbitals (FMOs) .

- Docking studies : Screen derivatives for binding to biological targets (e.g., kinase enzymes) using software like AutoDock Vina , leveraging the iodine atom’s hydrophobic volume .

Case study : Ethyl 3-iodo derivatives show enhanced anti-inflammatory activity compared to chloro/bromo analogs due to improved hydrophobic interactions with COX-2 .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of volatile iodine byproducts .

- Waste disposal : Collect iodinated waste separately and treat with sodium thiosulfate to reduce iodine before disposal .

Advanced: How to analyze conflicting LC-MS data indicating multiple adducts or degradation products?

Answer:

- Ion suppression studies : Use ESI+/ESI– modes to identify adducts (e.g., [M+Na]⁺ at m/z 318.0 vs. [M–H]⁻ at 294.9) .

- Stability testing : Incubate the compound in DMSO or buffer (pH 7.4) for 24h and re-analyze via LC-MS to detect hydrolysis (ester → carboxylic acid) .

Troubleshooting: Degradation peaks at m/z 268.0 may indicate de-iodination ; confirm via ¹H NMR loss of C3 proton signal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.